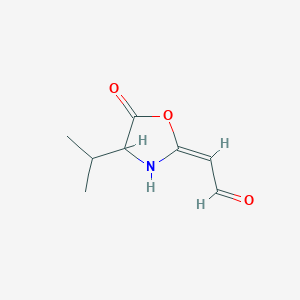
Carbovir Triphosphate Triethylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbovir Triphosphate Triethylamine Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N and its molecular weight is 487.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Efficacy in HIV Treatment
Abacavir Metabolism and Antiviral Activity : Abacavir, metabolized into Carbovir Triphosphate (CBV-TP), serves as a potent inhibitor of HIV reverse transcriptase, crucial for its antiviral efficacy. The pharmacokinetics of abacavir suggest that its rapid absorption and bioavailability facilitate its conversion to CBV-TP, highlighting the critical role of Carbovir Triphosphate in the drug's antiviral mechanism. CBV-TP's long elimination half-life supports once-daily dosing, contributing to abacavir's effectiveness in HIV therapy (Yuen, Weller, & Pakes, 2008).
Clinical Potential in HIV Infection : The clinical efficacy of abacavir, attributable to Carbovir Triphosphate, extends to significant reductions in HIV RNA levels and prolonged viral suppression in patients, offering a robust treatment strategy in HIV-infected individuals. This underscores Carbovir Triphosphate's role in enhancing viral load control, further establishing its significance in HIV treatment regimes (Hervey & Perry, 2000).
Resistance and Drug Interaction
- HCV Drug Resistance : The study on cytomegalovirus (CMV) drug resistance and treatment strategies reflects the broader implications of antiviral resistance, which can also be relevant to the application of Carbovir Triphosphate in HIV treatment. Understanding mechanisms of resistance and exploring experimental antiviral compounds could inform strategies to manage and mitigate resistance development in HIV therapies (Chou, 2015).
Wirkmechanismus
Target of Action
Carbovir Triphosphate Triethylamine Salt primarily targets the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting the viral RNA into DNA, a process essential for the virus to integrate into the host genome and propagate .
Mode of Action
This compound interacts with its target by binding to the catalytic site of the HIV-1 reverse transcriptase . This interaction interferes with the enzyme’s ability to accurately replicate the viral genome . Specifically, it acts as a competitive inhibitor , mimicking the natural substrate of the enzyme, deoxyguanosine-5’-triphosphate (dGTP), and thus preventing its incorporation into the growing DNA chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, the compound prevents the conversion of viral RNA into DNA, thereby disrupting the virus’s ability to integrate into the host genome and replicate . This leads to a decrease in the production of new virus particles.
Pharmacokinetics
Abacavir is metabolized intracellularly into Carbovir Triphosphate . The pharmacokinetics of the parent drug and its active metabolite would be expected to influence the bioavailability of this compound.
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 replication . By preventing the accurate replication of the viral genome, the compound effectively reduces the production of new virus particles, thereby limiting the spread of the virus within the host .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Carbovir Triphosphate Triethylamine Salt involves the conversion of Carbovir to its triphosphate form followed by the addition of triethylamine to form the salt.", "Starting Materials": [ "Carbovir", "Adenosine triphosphate (ATP)", "Triethylamine", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Carbovir is converted to its monophosphate form using ATP and NaOH as a catalyst.", "Step 2: The monophosphate form is then converted to its diphosphate form using ATP and HCl as a catalyst.", "Step 3: The diphosphate form is then converted to its triphosphate form using ATP and NaOH as a catalyst.", "Step 4: Triethylamine is added to the triphosphate form to form the salt.", "Step 5: The salt is purified using a combination of MeOH and H2O." ] } | |
CAS-Nummer |
1391048-07-9 |
Molekularformel |
C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N |
Molekulargewicht |
487.19 |
Synonyme |
rel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


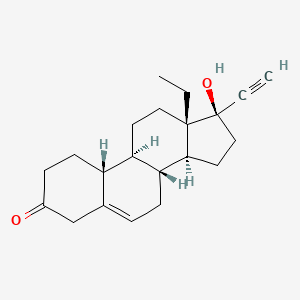


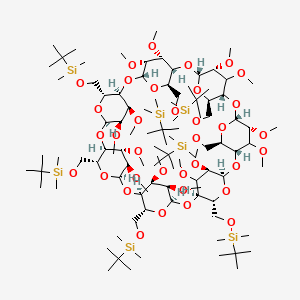
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
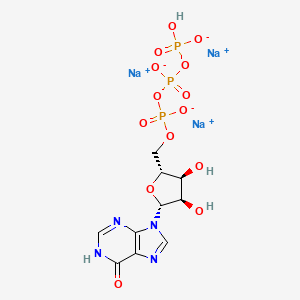
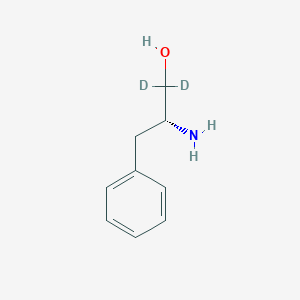
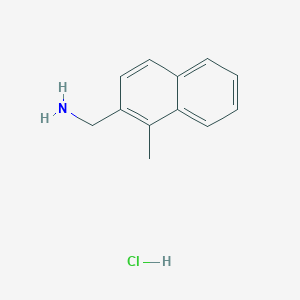
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

